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Compound of Interest

Compound Name: Bevenopran

Cat. No.: B1666927 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bevenopran is a peripherally acting μ-opioid receptor antagonist that has been investigated for

the treatment of opioid-induced constipation (OIC).[1] It also exhibits activity at the δ-opioid

receptor.[1] As a peripherally restricted antagonist, Bevenopran is designed to counteract the

constipating effects of opioids in the gastrointestinal tract without interfering with their central

analgesic effects. These application notes provide detailed protocols for the formulation and

experimental use of Bevenopran in a laboratory research setting.

Physicochemical Properties of Bevenopran
A summary of the key physicochemical properties of Bevenopran is provided in the table

below. This information is essential for the accurate preparation of stock solutions and

experimental formulations.
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Property Value Source

Molecular Formula C₂₀H₂₆N₄O₄ [1][2]

Molecular Weight 386.45 g/mol [2]

IUPAC Name

5-[2-methoxy-4-[[2-(oxan-4-

yl)ethylamino]methyl]phenoxy]

pyrazine-2-carboxamide

CAS Number 676500-67-7

Appearance White to off-white solid MedChemExpress

Solubility (in DMSO) ≥ 125 mg/mL (323.47 mM)

SMILES

COC1=C(C=CC(=C1)CNCCC

2CCOCC2)OC3=NC=C(N=C3)

C(=O)N

InChIKey
ZGCYVRNZWGUXNQ-

UHFFFAOYSA-N

Formulation of Bevenopran for Research
The following protocols are recommended for the preparation of Bevenopran solutions for in

vitro and in vivo laboratory studies. Due to its limited aqueous solubility, the use of co-solvents

is necessary.

In Vitro Stock Solutions
For in vitro assays, a high-concentration stock solution in dimethyl sulfoxide (DMSO) is typically

prepared.

Protocol for 10 mM DMSO Stock Solution:

Weigh out 3.86 mg of Bevenopran powder.

Dissolve the powder in 1 mL of high-purity, anhydrous DMSO.

To aid dissolution, ultrasonic agitation may be required.
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Store the stock solution at -20°C for up to one month or at -80°C for up to six months. Avoid

repeated freeze-thaw cycles.

In Vivo Formulations
For administration to laboratory animals, several vehicle formulations can be used. The choice

of vehicle will depend on the route of administration and the experimental design. It is

recommended to keep the final concentration of DMSO in the administered formulation below

2%, especially for weakened animals.

Table of In Vivo Formulations:

Formulation Composition Achievable Solubility

PEG300/Tween-80/Saline
10% DMSO, 40% PEG300,

5% Tween-80, 45% Saline
≥ 2.08 mg/mL (5.38 mM)

SBE-β-CD/Saline
10% DMSO, 90% (20% SBE-

β-CD in Saline)
≥ 2.08 mg/mL (5.38 mM)

Corn Oil 10% DMSO, 90% Corn Oil ≥ 2.08 mg/mL (5.38 mM)

Protocol for PEG300/Tween-80/Saline Formulation (1 mL):

To 100 µL of a 20.8 mg/mL Bevenopran stock solution in DMSO, add 400 µL of PEG300

and mix thoroughly.

Add 50 µL of Tween-80 and mix until a clear solution is formed.

Add 450 µL of saline to reach a final volume of 1 mL and mix well.

Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of

Bevenopran.

In Vitro Assays
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This assay determines the binding affinity (Ki) of Bevenopran for the μ-opioid receptor by

measuring its ability to displace a radiolabeled ligand.

Materials:

Cell membranes expressing the human μ-opioid receptor (e.g., from HEK293 or CHO cells).

Radioligand: [³H]-DAMGO (a high-affinity μ-opioid receptor agonist).

Bevenopran (test compound).

Naloxone (for non-specific binding determination).

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Filtration apparatus with glass fiber filters.

Scintillation counter.

Procedure:

Incubation: In a 96-well plate, combine the following in a final volume of 250 µL:

Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [³H]-

DAMGO (at a concentration near its Kd, e.g., 1 nM).

Non-specific Binding: 150 µL of membrane preparation, 50 µL of 10 µM naloxone, and 50

µL of [³H]-DAMGO.

Competition Binding: 150 µL of membrane preparation, 50 µL of varying concentrations of

Bevenopran, and 50 µL of [³H]-DAMGO.

Incubate the plate at 25°C for 60 minutes.

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell

harvester.

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
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Quantification: Place the filters in scintillation vials with scintillation fluid and measure

radioactivity using a scintillation counter.

Data Analysis:

Calculate specific binding: Total Binding - Non-specific Binding.

Plot the percentage of specific binding against the log concentration of Bevenopran to

generate a dose-response curve.

Determine the IC₅₀ value (the concentration of Bevenopran that inhibits 50% of specific

binding).

Calculate the Ki value using the Cheng-Prusoff equation.

This functional assay measures the ability of Bevenopran to antagonize the agonist-induced

inhibition of cyclic AMP (cAMP) production in cells expressing the μ-opioid receptor.

Materials:

HEK293 or CHO cells stably expressing the human μ-opioid receptor.

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA.

Stimulation Buffer: Assay Buffer containing a phosphodiesterase inhibitor (e.g., 500 µM

IBMX).

Agonist: DAMGO.

Antagonist: Bevenopran.

Stimulant: Forskolin.

cAMP detection kit (e.g., HTRF, ELISA).

Procedure:
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Cell Plating: Seed cells in a 96-well plate to achieve a 90-95% confluent monolayer on the

day of the experiment.

Preparation: On the assay day, aspirate the culture medium and wash the cells once with

Assay Buffer.

Antagonist Addition: Add 25 µL of Bevenopran diluted in Stimulation Buffer to the

appropriate wells. Use a serial dilution to generate a dose-response curve. Include vehicle-

only wells.

Pre-incubation: Incubate the plate at 37°C for 20 minutes to allow Bevenopran to bind to the

receptors.

Agonist Addition: Add 25 µL of DAMGO (at a final concentration of its EC₈₀) mixed with

Forskolin (at a final concentration of 5-10 µM) to all wells.

Stimulation: Incubate the plate at 37°C for 15 minutes.

Lysis & Detection: Stop the reaction by adding the lysis buffer from the cAMP kit and proceed

with the detection protocol according to the manufacturer's instructions.

Data Analysis: Plot the measured cAMP levels against the log concentration of Bevenopran
and fit the data using a sigmoidal dose-response model to determine the IC₅₀ of

Bevenopran.

In Vivo Model: Loperamide-Induced Constipation in Mice
This model is used to evaluate the efficacy of Bevenopran in reversing opioid-induced

constipation. Loperamide, a peripherally acting μ-opioid receptor agonist, is used to induce

constipation.

Materials:

Male ICR or C57BL/6 mice (6-8 weeks old).

Loperamide hydrochloride.

Vehicle for loperamide (e.g., 0.9% saline).
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Bevenopran and its vehicle (see section 3.2).

Carmine red marker (for gastrointestinal transit measurement).

Metabolic cages for fecal collection.

Procedure:

Acclimatization: Acclimate mice to the experimental conditions for at least 3 days.

Induction of Constipation: Administer loperamide (e.g., 5-10 mg/kg) orally or subcutaneously.

Drug Administration: Administer Bevenopran or its vehicle at a defined time point relative to

loperamide administration.

Evaluation of Constipation Parameters:

Fecal Output: House individual mice in metabolic cages and collect fecal pellets over a

defined period (e.g., 2-6 hours). Count the number of pellets and measure their wet and

dry weight to determine fecal water content.

Gastrointestinal Transit Time: Administer a non-absorbable marker (e.g., carmine red)

orally. At a predetermined time, euthanize the mice and measure the distance traveled by

the marker through the small intestine relative to the total length of the small intestine.

Quantitative Outcomes:

Parameter
Expected Outcome in Loperamide-
Treated Mice

Number of Fecal Pellets Decreased

Fecal Wet Weight Decreased

Fecal Water Content Decreased

Gastrointestinal Transit Ratio Decreased
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Caption: Mu-opioid receptor signaling pathway and the antagonistic action of Bevenopran.
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Caption: Workflow for the competitive radioligand binding assay.
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Caption: Workflow for the in vivo loperamide-induced constipation model.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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